molecular formula C11H15NO3 B3121189 Ethyl 2-(4-aminophenoxy)propanoate CAS No. 28059-75-8

Ethyl 2-(4-aminophenoxy)propanoate

Cat. No. B3121189
CAS RN: 28059-75-8
M. Wt: 209.24 g/mol
InChI Key: RZDYVPVMGBZEEJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminophenoxy)propanoate, also known as ethyl 2-(4-aminophenoxy)propionate, is an organic compound that belongs to the family of propanoate esters. It is useful in the production of pharmaceuticals and herbicides .


Synthesis Analysis

The synthesis of Ethyl 2-(4-aminophenoxy)propanoate involves reacting a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or ester under basic conditions. This is followed by reacting with an amine derivative and conducting a Beckmann Rearrangement with subsequent solvolysis . The reaction is conducted with an anticipated conversion of from about 90% to about 99% with a selectivity of from about 90% to about 98% .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(4-aminophenoxy)propanoate is C11H15NO3. Its structure was studied and approved by X-ray single crystal structure determination . The unit cell parameters are a = 8.2104 (6)Å, b = 10.3625 (9)Å, c = 11.9562 (9)Å, α = 101.787 (7), β = 91.849 (6), and γ = 102.755 (7)°, indicating that it was crystallized in the triclinic crystal system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(4-aminophenoxy)propanoate include the reaction of a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or ester under basic conditions, followed by reacting with an amine derivative and conducting a Beckmann Rearrangement with subsequent solvolysis .

Scientific Research Applications

Crystal Packing and Interactions

  • Ethyl 2-(4-aminophenoxy)propanoate exhibits specific crystal packing characteristics, with studies showing the occurrence of N⋯π and O⋯π interactions and hydrogen bonding. These findings are significant in the understanding of molecular interactions and crystal engineering (Zhang, Wu, & Zhang, 2011).

Herbicidal Applications

  • This compound has been synthesized as an analogue of known herbicides, indicating its potential in agricultural applications. The study focused on its synthesis process and herbicidal properties, showing its relevance in agrochemical research (Makino & Yoshioka, 1987).

Anti-inflammatory Effects

  • Research on phenolic compounds related to ethyl 2-(4-aminophenoxy)propanoate demonstrated modest anti-inflammatory activities, which enriches the chemical information and opens avenues for medical research in anti-inflammatory treatments (Ren et al., 2021).

Polymorphism in Pharmaceuticals

  • Studies on polymorphic forms of related compounds, like ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate, are crucial for understanding the behavior of pharmaceuticals. These studies focus on their physical and chemical characterization, essential for drug development and quality control (Vogt et al., 2013).

Solubility Studies

  • The solubility of related compounds like 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide in various solvents has been extensively studied. This research is critical for pharmaceutical formulation and process development (Sheng et al., 2018).

Photophysicochemical Properties

  • Research into compounds bearing ethyl 2-(4-aminophenoxy)propanoate groups focuses on their photophysical and photochemical properties, which is significant for applications in materials science and photochemistry (Kuruca et al., 2018).

Synthesis and Characterization

  • The synthesis and characterization of compounds related to ethyl 2-(4-aminophenoxy)propanoate are essential for expanding the chemical knowledge base and exploring potential applications in various fields, including pharmaceuticals and materials science (Altowyan et al., 2022).

properties

IUPAC Name

ethyl 2-(4-aminophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDYVPVMGBZEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-aminophenoxy)propanoate

Synthesis routes and methods

Procedure details

Ethyl 2-(4-acetamidophenoxy)propanoate (5.0 g, 2.0 mmol) is hydrolyzed by refluxing for 6 hours at 80° C. with ethanol (10 mL) and 3 drops of concentrated hydrochloric acid. The reaction is concentrated under reduced pressure to obtain ethyl 2-(4-aminophenoxy)propanoate (0.4 g) (yield 95%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RM Hassan, IH Ali, MS Abdel‐Maksoud… - Archiv der …, 2022 - Wiley Online Library
Aiming to discover new antihyperlipidemic agents, a new set of quinazolinone‐fibrate hybrids 9a–r bearing the essential features for peroxisome proliferator‐activated receptor‐α (…
Number of citations: 4 onlinelibrary.wiley.com

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